Cas no 70894-20-1 ((3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one)
![(3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one structure](https://it.kuujia.com/scimg/cas/70894-20-1x500.png)
70894-20-1 structure
Nome del prodotto:(3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
(3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
- (3R,3aβ,6aβ,9aβ,9bα)-Dodecahydro-3,8α-dihydroxy-3-hydroxymethyl-9β-methyl-6-methyleneazuleno[4,5-b]furan-2-one
- 3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-dodecahydroazuleno[4,5-b]furan-2-one
- Cynaratriol
- 3,11,13-Trihydroxy-10(14)-guaien-12,6-olide
- SCHEMBL12459505
- 3,8-Dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
- Azuleno(4,5-b)furan-2(3H)-one, decahydro-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylene-, (3R-(3alpha,3aalpha,6aalpha,8beta,9alpha,9aalpha,9bbeta))-
- SCHEMBL13822287
- DTXSID00991181
- 70894-20-1
- NS00094011
- 3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-\\ 6-methylenedecahydroazuleno[4,5-b]furan-2(3H)-one
- (3R,3Ar,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one
- CHEBI:156174
- (3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]uran-2-one
-
- Inchi: InChI=1S/C15H22O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h8-13,16-17,19H,1,3-6H2,2H3/t8-,9+,10-,11+,12+,13+,15+/m1/s1
- Chiave InChI: OHBHGGYGWZIWCX-UOHBJPFUSA-N
- Sorrisi: CC1C(CC2C1C3C(CCC2=C)C(C(=O)O3)(CO)O)O
Proprietà calcolate
- Massa esatta: 282.14676
- Massa monoisotopica: 282.14672380g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 448
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 87Ų
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 455.4°C at 760 mmHg
- Punto di infiammabilità: 168.6°C
- Indice di rifrazione: 1.578
- PSA: 86.99
(3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one Letteratura correlata
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
70894-20-1 ((3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one) Prodotti correlati
- 334503-65-0(<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(3,5-dichloro-phenyl )-acetamide)
- 950345-76-3(3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo1,5-apyrimidin-7-amine)
- 1261724-60-0((4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine)
- 1315060-27-5(2-cyclopropyl-2-methylpropan-1-amine)
- 27083-27-8(Poly(hexamethylenebicyanoguanide-hexamethylenediamine) Hydrochloride(Technical Grade))
- 2161620-00-2(benzyl N-(1-hydroxyhexan-3-yl)carbamate)
- 100683-08-7(1-methoxycyclopropane-1-carboxylic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 2248350-92-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate)
- 1804008-29-4(3-(Fluoromethyl)-6-methoxy-2-methyl-4-(trifluoromethoxy)pyridine)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
